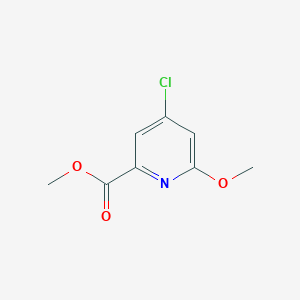![molecular formula C7H3Cl2F3O B1404447 1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene CAS No. 1404193-94-7](/img/structure/B1404447.png)
1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
Descripción general
Descripción
1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene is a fluorinated aromatic compound Fluorinated compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications
Métodos De Preparación
The synthesis of 1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene typically involves halogenation reactions. One common method is the reaction of 1-chloro-3-fluorobenzene with chlorodifluoromethane in the presence of a catalyst. This reaction proceeds under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Fluorinated compounds are often used in drug design due to their enhanced biological activity and stability.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows the compound to form strong interactions with biological molecules, potentially affecting their function. The exact pathways involved depend on the specific application and target molecules .
Comparación Con Compuestos Similares
1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene can be compared with other fluorinated aromatic compounds, such as:
- 1-Chloro-2,4-difluorobenzene
- 1-Chloro-2,5-difluorobenzene
- 2-Chloro-1,1-difluoroethane
- 2-Chloro-2,2-difluoroacetophenone
- 1-Chloro-2,2-difluoropropane
These compounds share similar structural features but differ in the number and position of halogen atoms, which can influence their reactivity and applications. The unique combination of halogen atoms in this compound makes it particularly valuable for specific scientific and industrial purposes .
Propiedades
IUPAC Name |
1-chloro-2-[chloro(difluoro)methoxy]-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(10)6(4)13-7(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPXQTUIDXPWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1404366.png)










![ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1404382.png)

